![molecular formula C20H31N3O B4935861 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, also known as MK-212, is a selective agonist for the serotonin 5-HT2C receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various areas of medicine.
Mechanism of Action
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol selectively activates the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of this receptor results in the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in mood regulation and cognitive function. Additionally, 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been shown to reduce food intake and body weight in animal models.
Advantages and Limitations for Lab Experiments
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has several advantages for lab experiments. It is a selective agonist for the serotonin 5-HT2C receptor, which allows for the specific activation of this receptor without affecting other receptors. Additionally, 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications.
However, there are also some limitations to using 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments. The compound has a short half-life, which can make it difficult to administer and study. Additionally, the effects of 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol can vary depending on the species and strain of animal used, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential therapeutic applications in psychiatry, particularly in the treatment of anxiety and depression. Additionally, 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been found to have anti-obesity effects, which could be further explored in the development of new weight loss medications.
Another potential future direction is the study of the molecular mechanisms underlying the effects of 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. Understanding the signaling pathways involved in the activation of the serotonin 5-HT2C receptor could provide insights into the development of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, or 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of medicine. It selectively activates the serotonin 5-HT2C receptor, resulting in various biochemical and physiological effects on the body. While there are some limitations to using 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol can be synthesized by reacting 1-methyl-1H-indole-3-carboxaldehyde with isobutylamine and piperazine in the presence of ethanol. The reaction yields 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol as the final product.
Scientific Research Applications
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been studied extensively for its potential therapeutic applications in various areas of medicine, including psychiatry, neurology, and gastroenterology. It has been shown to have anxiolytic, antidepressant, and anti-obesity effects in animal models. Additionally, 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been found to improve cognitive function and memory in rodents.
properties
IUPAC Name |
2-[4-[(1-methylindol-3-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16(2)12-23-10-9-22(15-18(23)8-11-24)14-17-13-21(3)20-7-5-4-6-19(17)20/h4-7,13,16,18,24H,8-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIVTRYUGCJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]piperazin-2-yl}ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.